Trimetrexate-13C2,15N

LC-MS/MS quantification isotope dilution mass spectrometry internal standard selection

Trimetrexate-13C2,15N is a stable isotopically labeled analog of the nonclassical antifolate trimetrexate, incorporating two carbon-13 and one nitrogen-15 atom. This labeling produces a defined mass shift of +3 Da relative to the unlabeled parent compound (369.42 Da vs.

Molecular Formula C19H23N5O3
Molecular Weight 372.4 g/mol
Cat. No. B15294003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimetrexate-13C2,15N
Molecular FormulaC19H23N5O3
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C19H23N5O3/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24)/i9+1,18+1,23+1
InChIKeyNOYPYLRCIDNJJB-DRUGTNOTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimetrexate-13C2,15N for LC-MS Quantification: A Stable Isotope-Labeled Nonclassical Antifolate for Pharmacokinetic and ADME Studies


Trimetrexate-13C2,15N is a stable isotopically labeled analog of the nonclassical antifolate trimetrexate, incorporating two carbon-13 and one nitrogen-15 atom [1]. This labeling produces a defined mass shift of +3 Da relative to the unlabeled parent compound (369.42 Da vs. 372.4 Da) , making it optimally suited as an internal standard for quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assays. Unlike deuterated analogs, the 13C and 15N labels are positioned on the molecular backbone, minimizing chromatographic isotope effects and eliminating hydrogen-deuterium exchange artifacts in aqueous systems .

Why Generic Trimetrexate or Deuterated Analogs Cannot Substitute for Trimetrexate-13C2,15N in Validated Bioanalytical Workflows


Generic substitution with unlabeled trimetrexate, trimetrexate-d9, or radiolabeled 14C-trimetrexate introduces distinct and often unacceptable analytical compromises. Unlabeled trimetrexate cannot serve as a mass-discriminated internal standard, rendering it useless for isotope dilution mass spectrometry. While trimetrexate-d9 provides a larger mass shift (+9 Da), its nine deuterium labels—placed on three methoxy groups—are susceptible to hydrogen-deuterium exchange in protic solvents, leading to signal instability and inaccurate quantification over time . Furthermore, deuterium labeling introduces a chromatographic isotope effect: deuterated isotopologues exhibit measurably different retention times from the unlabeled analyte, causing differential ion suppression and violating the co-elution requirement for reliable LC-MS/MS internal standardization . Radiolabeled 14C-trimetrexate, though described in the synthesis literature [1], carries radioactive handling, disposal, and regulatory overhead incompatible with most modern bioanalytical laboratories. The 13C2,15N backbone labeling of this product uniquely satisfies the three critical internal standard requirements: a stable mass shift ≥ 3 Da, chemical inertness of the label, and chromatographic co-elution with the analyte [2].

Quantitative Differentiation Evidence for Trimetrexate-13C2,15N Against Closest Isotopic and Structural Analog Internal Standards


Optimal +3 Da Mass Shift Eliminating Isotopic Interference Compared to Unlabeled Trimetrexate and Trimetrexate-d9

Trimetrexate-13C2,15N delivers a mass shift of +3.0 Da (MW 372.4 Da) relative to unlabeled trimetrexate (MW 369.42 Da), precisely meeting the minimum 3 Da threshold required to avoid isotopic cross-talk between the internal standard and analyte signals in low-resolution mass spectrometry [1]. Trimetrexate-d9 provides a larger shift of +9.1 Da (MW 378.5 Da) but at the cost of chromatographic separation from the unlabeled analyte, violating the fundamental requirement for internal standard co-elution . Unlabeled trimetrexate cannot function as an internal standard for its own detection.

LC-MS/MS quantification isotope dilution mass spectrometry internal standard selection

Irreversible Backbone Incorporation of 13C and 15N Versus Reversible Deuterium Labeling Proven to Exchange in Aqueous Solvents

The 13C and 15N atoms in Trimetrexate-13C2,15N are incorporated into the quinazoline core carbon skeleton and amine functionality, positions that are chemically non-exchangeable under all relevant analytical and biological conditions . In contrast, the nine deuterium atoms of trimetrexate-d9 are positioned on methoxy groups where they are susceptible to proton exchange in aqueous or protic solvents, resulting in progressive loss of label and shifting quantitative response over time . This has been demonstrated as a general problem for deuterated internal standards exposed to aqueous mobile phases or biological matrices.

isotopic label stability hydrogen-deuterium exchange bioanalytical method validation

Defined Synthetic Provenance with Published Isotopic Enrichment Methodology Versus Variable Commercial Deuterated and Radiolabeled Batches

The synthesis of Trimetrexate-13C2,15N is described in a peer-reviewed publication from Warner-Lambert and RTI International that details a multi-step synthetic route using defined 13C and 15N enriched precursors [1]. This published methodology provides documented chemical identity, positional specificity of the isotopic labels (methylene bridge carbon, quinazoline C-4, quinazoline N-1), and a synthetic approach amenable to quality control . Trimetrexate-d9, in contrast, is typically prepared by methylation with deuterated methyl iodide, and the isotopic enrichment can vary across commercial batches. Radiolabeled 14C-trimetrexate synthesis is described alongside the stable isotope method but requires specialized radiochemistry facilities not readily accessible for routine bioanalytical supply.

isotope synthesis methodology labeled compound characterization quality control for internal standards

Chromatographic Co-Elution with Unlabeled Trimetrexate Compared to Deuterated Internal Standards Exhibiting Inverse Isotope Effects

Internal standards must co-elute with the analyte to compensate for matrix-dependent ion suppression or enhancement in electrospray ionization. 13C- and 15N-labeled isotopologues exhibit near-identical retention times to their unlabeled counterparts due to the absence of significant chromatographic isotope effects . Deuterated analogs, however, consistently show measurably shorter retention times (inverse isotope effect) in reversed-phase LC, exposing the internal standard and analyte to different solvent compositions at the moment of ionization and thus different matrix effects [1]. This phenomenon is well-documented for deuterated compounds and represents a fundamental limitation of deuterium-based internal standards.

chromatographic isotope effect internal standard co-elution LC-MS/MS matrix effects

Availability Through Specialized Isotope Suppliers with Documented CAS Registry Number Versus Unlisted or Discontinued Alternative Labeled Forms

Trimetrexate-13C2,15N has an assigned CAS Registry Number (134517-97-8) and a defined molecular formula (C17[13C]2H23N4[15N]O3, MW 372.4) listed across multiple specialty isotope suppliers, facilitating unambiguous procurement specification . In comparison, the triple-labeled variant originally described as (13C2,14N) in the 1991 synthesis paper [1] is not commercially listed with a dedicated CAS number, and trimetrexate-14C—though synthesized in the same publication—is a radioactive material subject to nuclear regulatory controls that limit its commercial availability and shipping. This stable, non-radioactive labeling with established commercial supply chains makes 13C2,15N trimetrexate the most practically accessible isotopically labeled form for routine bioanalytical use.

procurement specification CAS registry vendor qualification research chemical sourcing

Optimal Deployment Scenarios for Trimetrexate-13C2,15N Based on Quantified Analytical Differentiation


GLP-Compliant Pharmacokinetic and Toxicokinetic Studies of Trimetrexate in Preclinical Species and Clinical Trials

In regulated bioanalytical environments governed by FDA BMV or EMA guidelines, Trimetrexate-13C2,15N serves as the definitive internal standard for trimetrexate quantification. Its +3 Da mass shift meets the minimum requirement for isotopic discrimination while maintaining full chromatographic co-elution [1], eliminating the differential matrix effects observed with deuterated internal standards [2]. The non-exchangeable 13C/15N backbone labels ensure consistent response across analytical batches, supporting the precision and accuracy specifications required for pivotal pharmacokinetic and toxicokinetic studies .

Metabolic Pathway Tracing and Metabolite Identification Using High-Resolution Mass Spectrometry

The defined positions of 13C and 15N labels on the quinazoline core [1] enable unequivocal tracking of the trimetrexate scaffold through metabolic transformations. Unlike deuterated labels that can be lost via oxidative metabolism at methoxy positions or exchange in aqueous media [2], the backbone 13C/15N labels survive Phase I and Phase II metabolism, providing a persistent isotopic signature for metabolite identification and quantification in high-resolution mass spectrometry applications .

Regulatory Bioequivalence and ANDA Submission Studies Requiring Isotope Dilution Internal Standards

Regulatory submissions for generic drug applications increasingly require stable isotope-labeled internal standards for bioequivalence studies to achieve the analytical rigor expected by agencies. The availability of Trimetrexate-13C2,15N through established ISO-certified suppliers with a dedicated CAS number (134517-97-8) and peer-reviewed synthesis methodology [1] provides the documentation chain necessary for method validation reports and regulatory audit packages, a benefit not available with radiolabeled 14C forms or inconsistently characterized deuterated batches [2].

Confirmatory Research Requiring Independent Analytical Verification Through Orthogonal Internal Standard Chemistry

In research settings investigating trimetrexate pharmacology, cross-validation between analytical methods is essential. Trimetrexate-13C2,15N provides a chemically distinct internal standard option (13C/15N backbone vs. deuterium labeling) for orthogonal confirmation of results obtained with trimetrexate-d9 methods. This approach mitigates the risk of systematic bias introduced by deuterium-specific artifacts such as chromatographic separation and hydrogen-deuterium exchange [1], and is recommended when publishing quantitative trimetrexate data in peer-reviewed journals requiring rigorous analytical validation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimetrexate-13C2,15N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.